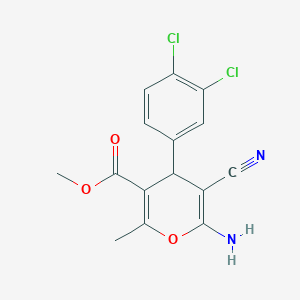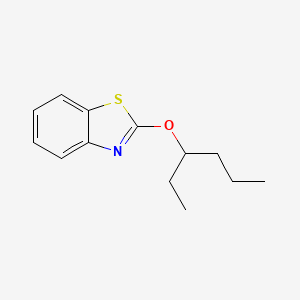
2-(1-ethylbutoxy)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethylbutoxy)-1,3-benzothiazole, also known as EBTOBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
2-(1-ethylbutoxy)-1,3-benzothiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. In one study, 2-(1-ethylbutoxy)-1,3-benzothiazole was found to inhibit the growth of human lung cancer cells by inducing apoptosis. Another study showed that 2-(1-ethylbutoxy)-1,3-benzothiazole has potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Mécanisme D'action
The mechanism of action of 2-(1-ethylbutoxy)-1,3-benzothiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, in the case of its anticancer activity, 2-(1-ethylbutoxy)-1,3-benzothiazole was found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death.
Biochemical and Physiological Effects
2-(1-ethylbutoxy)-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in lipopolysaccharide-stimulated macrophages. This suggests that 2-(1-ethylbutoxy)-1,3-benzothiazole has potential as an anti-inflammatory agent. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-ethylbutoxy)-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent biological activities in various assays. However, one limitation of 2-(1-ethylbutoxy)-1,3-benzothiazole is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 2-(1-ethylbutoxy)-1,3-benzothiazole. One area of interest is its potential as a corrosion inhibitor in the oil and gas industry. Further studies are needed to determine its effectiveness in various conditions and to optimize its performance. Moreover, 2-(1-ethylbutoxy)-1,3-benzothiazole has shown promise as an anti-inflammatory and anticancer agent. Future studies could focus on elucidating its mechanism of action and identifying potential therapeutic targets. Additionally, 2-(1-ethylbutoxy)-1,3-benzothiazole could be studied for its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Finally, further studies are needed to explore the potential of 2-(1-ethylbutoxy)-1,3-benzothiazole for other applications, such as in the field of materials science.
Méthodes De Synthèse
The synthesis of 2-(1-ethylbutoxy)-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with 1-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or dimethylacetamide. The product is obtained in good yield and can be purified by column chromatography.
Propriétés
IUPAC Name |
2-hexan-3-yloxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-7-10(4-2)15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWALQGKTJSYDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5357954 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)
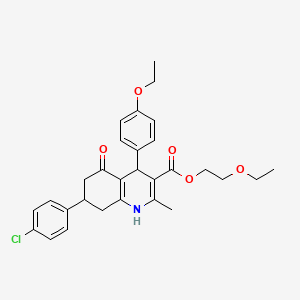
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5203210.png)
![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)
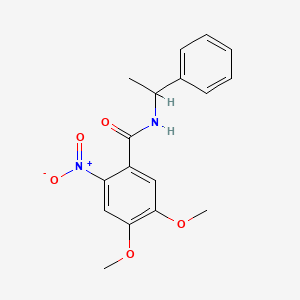
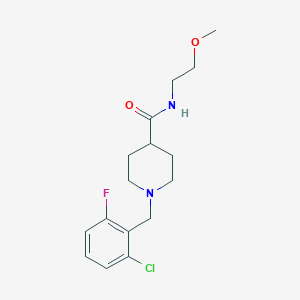
![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)
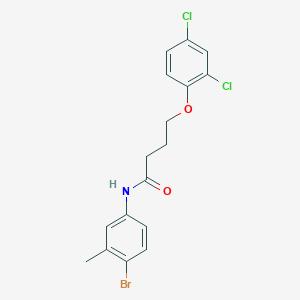
![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
